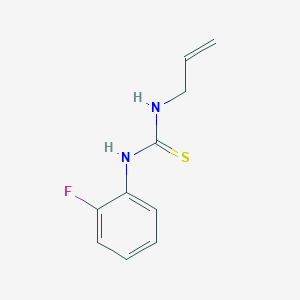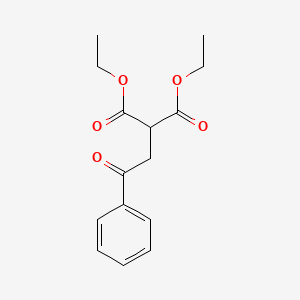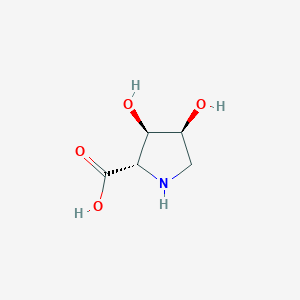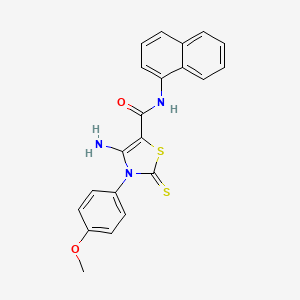
3-Acetyl-DL-camphor
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-DL-camphor is a synthetic organic compound derived from camphor. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, D-camphor and L-camphor. This compound is known for its distinctive camphor-like odor and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-DL-camphor typically involves the acetylation of camphor. One common method is the Friedel-Crafts acylation, where camphor reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under controlled temperature conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Acetyl-DL-camphor undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form camphoric acid.
Reduction: Reduction of this compound can yield camphor or isoborneol.
Substitution: It can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Camphoric acid.
Reduction: Camphor, isoborneol.
Substitution: Various substituted camphor derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-DL-camphor has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic effects, including its use in topical formulations for pain relief.
Industry: It is used in the production of fragrances, flavorings, and as a plasticizer in polymer chemistry.
Wirkmechanismus
The mechanism of action of 3-Acetyl-DL-camphor involves its interaction with various molecular targets. It is known to activate transient receptor potential (TRP) channels, particularly TRPV1 and TRPV3, which are involved in nociception and thermosensation. This activation leads to the desensitization of sensory nerves, providing analgesic effects.
Vergleich Mit ähnlichen Verbindungen
Camphor: The parent compound, used widely in medicinal and industrial applications.
Isoborneol: A reduction product of camphor, used in fragrance and flavor industries.
Camphoric Acid: An oxidation product of camphor, used in the synthesis of various organic compounds.
Uniqueness: 3-Acetyl-DL-camphor is unique due to its acetyl functional group, which imparts distinct chemical properties and reactivity compared to its parent compound, camphor. This functionalization allows for a broader range of chemical transformations and applications.
Eigenschaften
Molekularformel |
C12H18O2 |
|---|---|
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
3-acetyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C12H18O2/c1-7(13)9-8-5-6-12(4,10(9)14)11(8,2)3/h8-9H,5-6H2,1-4H3 |
InChI-Schlüssel |
GAFUMFKPSJECBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1C2CCC(C1=O)(C2(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-Amino-2-(3,4-dimethoxyphenyl)ethyl]dimethylamine](/img/structure/B15095483.png)
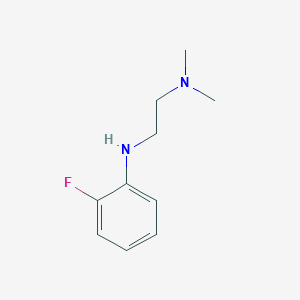
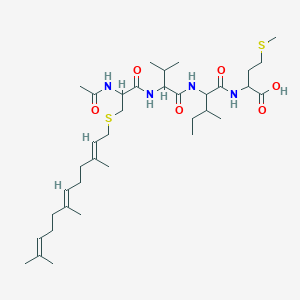
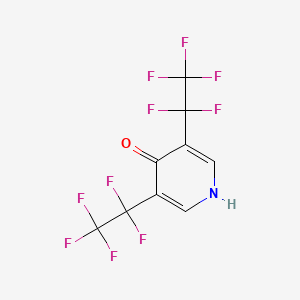
![{1,10,10-Trimethyl-3-phenyl-3,4-diazatricyclo[5.2.1.0^{2,6}]deca-2(6),4-dien-5-yl}methanol](/img/structure/B15095517.png)
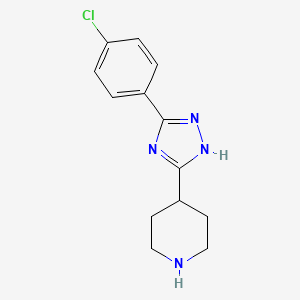
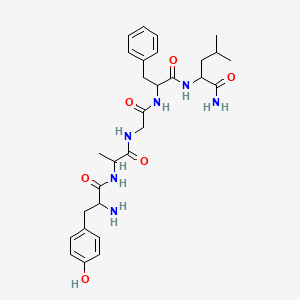
![[3-(4-Isopropyl-phenyl)-propyl]-methyl-amine](/img/structure/B15095541.png)
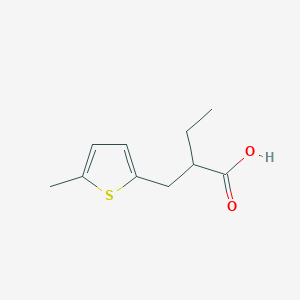
![ethyl 5-amino-1-(6-phenylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B15095562.png)
